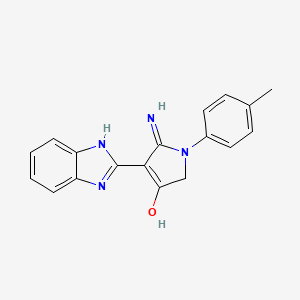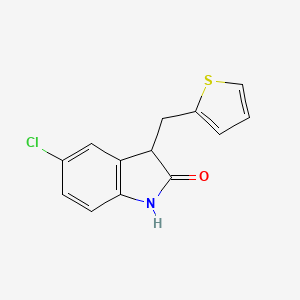![molecular formula C14H10N2O3S B6061646 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic effects.
Mechanism of Action
The mechanism of action of 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Moreover, it has been found to scavenge free radicals and prevent oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis by activating caspase enzymes and inhibiting cell proliferation by regulating the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Moreover, it has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby preventing oxidative damage. Additionally, this compound has been found to regulate glucose metabolism and improve insulin sensitivity, which is attributed to its antidiabetic effects.
Advantages and Limitations for Lab Experiments
5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits diverse biological activities, making it a useful compound for studying various pharmacological properties. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in certain assays. Additionally, it has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for the study of 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and diabetes. Moreover, further studies are needed to elucidate its mechanism of action and molecular targets. Additionally, future studies could focus on developing more water-soluble derivatives of this compound, which would make it easier to work with in various assays.
Synthesis Methods
The synthesis of 5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 2-aminothiophenol with furfural and 4-hydroxybenzaldehyde in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. Moreover, it has been shown to possess potent antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage. Additionally, this compound has been found to possess antitumor properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antidiabetic effects by regulating glucose metabolism and improving insulin sensitivity.
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-5-3-9(4-6-10)15-14-16-13(18)12(20-14)8-11-2-1-7-19-11/h1-8,17H,(H,15,16,18)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMDCWSCRTXMR-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}pyrimidine](/img/structure/B6061573.png)
![3-{[5-(3-butoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6061574.png)
![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![2-[(3-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6061596.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)

![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)


![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)